molecular formula C11H8N2O3 B8468305 5-nitro-1-phenyl-1H-pyridin-2-one

5-nitro-1-phenyl-1H-pyridin-2-one

Cat. No. B8468305
M. Wt: 216.19 g/mol
InChI Key: YMHILRBBRCVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465726B2

Procedure details

[Ref. Mederski, W. W. K. R., et al. Tetrahedron, 1999, 55, 12757-12770.] To a solution of 2-hydroxy-5-nitropyridine (1.07 g, 7.64 mmol) in dry methylene chloride (50 mL) were added phenylboronic acid (1.86 g, 15.3 mmol), cupric acetate (1.71 g, 9.41 mmol), pyridine (1.2 mL, 15.3 mmol), triethylamine (2.1 mL, 15.3 mmol) and activated 4 Å molecular sieves (2 g). The resulting mixture was stirred in air at rt for 2 d. The mixture was then filtered through celite and washed with methylene chloride. The crude material was purified by silica gel chromatography, eluting with CH2Cl2:EtOAc (85:15) to give the title compound as a white solid. LC-MS (ES, Pos.): 217 [MH+], and 1H NMR (CDCl3, 400 MHz): δ=6.67 (d, J=10.1 Hz, 1H), 7.39-7.42 (m, 2H), 7.53-7.58 (m, 3H), 8.17 (dd, J=10.1, 3.1 Hz, 1H), 8.67 (d, J=3.1 Hz, 1H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1C=CC=CC=1.C(N(CC)CC)C>C(Cl)Cl>[N+:8]([C:5]1[CH:6]=[CH:7][C:2](=[O:1])[N:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.86 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
cupric acetate
Quantity
1.71 g
Type
reactant
Smiles
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred in air at rt for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2:EtOAc (85:15)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(N(C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.